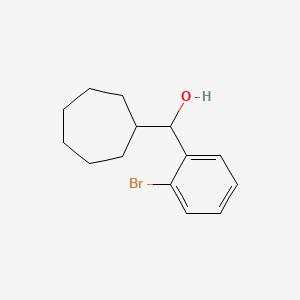

Cycloheptyl (2-bromophenyl)methanol

描述

Cycloheptyl (2-bromophenyl)methanol (C₁₄H₁₉BrO) is a brominated aromatic alcohol featuring a cycloheptyl group attached to a 2-bromophenyl moiety via a hydroxymethyl bridge. Such compounds are typically synthesized via Grignard reactions or nucleophilic additions to ketones, followed by bromination .

属性

IUPAC Name |

(2-bromophenyl)-cycloheptylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11,14,16H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEUWWGVHQUVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Cycloheptyl (2-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cycloheptylmagnesium bromide with 2-bromobenzaldehyde, followed by hydrolysis to yield the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.

Industrial Production Methods

Industrial production of cycloheptyl (2-bromophenyl)methanol may involve large-scale Grignard reactions, utilizing automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, is essential to achieve the desired product specifications.

化学反应分析

Types of Reactions

Cycloheptyl (2-bromophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding cycloheptylphenylmethanol.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Cycloheptyl (2-bromophenyl) ketone.

Reduction: Cycloheptylphenylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Cycloheptyl (2-bromophenyl)methanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of cycloheptyl (2-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Cycloheptyl (2-bromophenyl)methanol and three analogous compounds:

Key Comparative Insights

Substituent Position and Electronic Effects: The 2-bromo substituent in the target compound creates steric hindrance and may restrict rotational freedom compared to the 3-bromo isomer in (3-bromophenyl)(cycloheptyl)methanol. This positional difference alters electronic effects, with ortho-substitution likely reducing resonance stabilization compared to para/meta positions .

Ring Size and Steric Effects: The cycloheptyl group in the target compound confers greater lipophilicity and steric bulk compared to the cyclopropyl group in and the cyclopentyl group in . Larger rings may reduce solubility in polar solvents but improve membrane permeability in biological systems.

Functional Group Reactivity :

- The alcohol group in the target compound and its analogs enables hydrogen bonding and participation in esterification or oxidation reactions, whereas the ketone in is more electrophilic, favoring nucleophilic additions or reductions .

Synthetic and Computational Insights: Quantum chemical calculations for (3-bromophenyl)(cycloheptyl)methanol reveal a planar aromatic ring and a non-planar cycloheptyl group, with van der Waals surface properties suggesting moderate hydrophobicity. Similar computational modeling for the target compound would predict comparable trends but with altered electronic densities due to the 2-bromo substitution . The ketone intermediate is synthesized via Friedel-Crafts acylation, whereas alcohol analogs like the target compound likely involve Grignard or organometallic additions to ketones followed by bromination .

Applications :

- The ketone is explicitly used in pharmaceutical synthesis, while alcohol derivatives like the target compound may serve as chiral intermediates or precursors for bioactive molecules. The fluorinated analog could be tailored for agrochemical or medicinal chemistry due to enhanced electronegativity .

生物活性

Cycloheptyl (2-bromophenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a cycloheptyl group and a brominated phenyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Cycloheptyl (2-bromophenyl)methanol can be represented as follows:

The presence of the bromine atom at the 2-position of the phenyl ring significantly influences the compound's reactivity and biological interactions. The hydroxyl group (-OH) allows for hydrogen bonding, enhancing its potential as a pharmacophore in drug development.

Cycloheptyl (2-bromophenyl)methanol exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. This is particularly relevant in pathways involved in inflammation and cancer progression.

- Receptor Binding : The bromophenyl group can enhance binding affinity to various receptors, potentially influencing signaling pathways critical for cellular functions.

- Halogen Bonding : The presence of the bromine atom allows for unique interactions with biological targets, which may contribute to its efficacy in therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to Cycloheptyl (2-bromophenyl)methanol exhibit notable antimicrobial activity. For instance, studies have shown that brominated phenolic compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values reported for related compounds suggest potential effectiveness against resistant strains.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Cycloheptyl (2-bromophenyl)methanol | TBD | Staphylococcus aureus, E. coli |

| 2-Bromophenylmethanol | 32 | Pseudomonas aeruginosa |

| 3-Bromophenylmethanol | 64 | E. coli |

Anticancer Activity

Cycloheptyl (2-bromophenyl)methanol is being investigated for its potential anticancer properties. Studies suggest that brominated phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis .

Case Studies

- Antimicrobial Study : A study examining the antimicrobial properties of methanolic extracts from plants found that compounds with similar structures to Cycloheptyl (2-bromophenyl)methanol demonstrated significant activity against multiple microbial strains, underscoring the potential use of such compounds in treating infections .

- Anticancer Research : In vitro studies have shown that brominated phenolic compounds can reduce cell viability in various cancer cell lines. These findings suggest that Cycloheptyl (2-bromophenyl)methanol may possess similar properties worthy of further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。